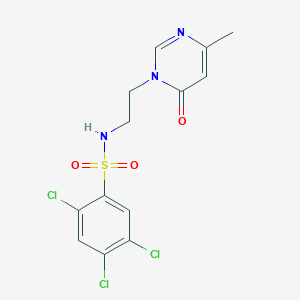

2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trichloro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N3O3S/c1-8-4-13(20)19(7-17-8)3-2-18-23(21,22)12-6-10(15)9(14)5-11(12)16/h4-7,18H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJSDPXSKGVDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidinone Moiety: Starting with a suitable precursor such as 4-methylpyrimidine, the compound undergoes oxidation to form 4-methyl-6-oxopyrimidine.

Alkylation: The pyrimidinone is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

Sulfonamide Formation: The intermediate is reacted with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The trichlorobenzene ring is susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or other reduced forms of the sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is primarily attributed to its structural similarity to para-aminobenzoic acid (PABA), which is crucial for bacterial growth. The sulfonamide group mimics PABA, potentially inhibiting bacterial enzymes involved in folate synthesis and disrupting metabolic pathways essential for pathogens and cancer cells .

Applications in Medicinal Chemistry

- Antiviral Activity : Research indicates that this compound may exhibit antiviral properties against Hepatitis B virus (HBV) and Hepatitis D virus (HDV). Its mechanism involves inhibiting viral replication by targeting specific enzymes .

- Antibacterial Properties : Due to its sulfonamide structure, this compound can inhibit bacterial growth by interfering with folate synthesis, making it a candidate for developing new antibiotics .

- Cancer Treatment : The ability of this compound to disrupt metabolic pathways in rapidly dividing cells positions it as a potential therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is crucial for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences:

The compound distinguishes itself from analogs through:

- Core heterocycle : A pyrimidine ring (6-oxopyrimidin-1(6H)-yl) versus pyridazine (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in ). Pyrimidines generally exhibit greater metabolic stability compared to pyridazines due to reduced ring strain .

- Linker : An ethyl bridge between the sulfonamide and heterocycle, which may increase conformational flexibility relative to direct aryl-heterocycle linkages.

Physicochemical Properties (Inferred):

Biological Activity

2,4,5-Trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex chemical compound that exhibits significant biological activity. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

The synthesis of this compound typically involves several organic reactions:

- Formation of the Pyrimidinone Moiety : The precursor 4-methylpyrimidine undergoes oxidation to yield 4-methyl-6-oxopyrimidine.

- Alkylation : The pyrimidinone is then alkylated using an ethylating agent.

- Sulfonamide Formation : The product is reacted with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonamide product.

The biological activity of 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can be attributed to its structural similarity to para-aminobenzoic acid (PABA). This allows it to inhibit bacterial enzymes involved in folate synthesis, which is essential for bacterial growth. The sulfonamide group mimics PABA, thus disrupting critical metabolic pathways in bacteria and potentially cancer cells.

Antimicrobial Activity

Research indicates that sulfonamides have broad-spectrum antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition leads to bacterial cell death.

Antitumor Activity

In addition to its antimicrobial properties, there are indications that this compound may possess antitumor activity. Studies on related compounds suggest that benzenesulfonamides can act as potent antitumor agents against human tumor xenografts in animal models .

Data Table: Biological Activities

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various sulfonamides against E. coli strains. The results showed that compounds similar to 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

- Antitumor Potential : In a controlled study involving human tumor xenografts in nude mice, the administration of related benzenesulfonamides resulted in a marked decrease in tumor size compared to untreated controls. This suggests potential therapeutic applications in oncology.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 2,4,5-trichloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide in environmental samples?

Methodological Answer :

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard. Prior to analysis, solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is recommended for sample preparation. Key steps include:

- Conditioning cartridges with methanol (2 mL) and ultrapure water (2 mL).

- Sample filtration through GF/F (0.7 μm) filters to remove particulate matter.

- Use of deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects and recovery variability.

- Glassware deactivation with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption losses .

Basic: What structural features influence the chromatographic behavior of this compound?

Methodological Answer :

The compound’s polarity is governed by its sulfonamide group, trichlorinated benzene ring, and pyrimidinone moiety. These features necessitate:

- Reverse-phase chromatography with C18 columns for optimal separation.

- Mobile phases containing formic acid (0.1% v/v) to enhance ionization in MS detection.

- Retention time adjustments based on the pyrimidinone ring’s keto-enol tautomerism, which can alter hydrophobicity .

Advanced: How can researchers resolve discrepancies in recovery rates during SPE of sulfonamide derivatives in complex matrices?

Methodological Answer :

Contradictions in recovery rates often stem from matrix-specific interactions (e.g., organic matter binding). Mitigation strategies include:

- Sorbent selection : HLB sorbents outperform MCX/MAX for polar sulfonamides due to their hydrophilic-lipophilic balance.

- pH optimization : Adjusting sample pH to 3–4 enhances protonation of sulfonamide groups, improving retention.

- Internal standardization : Use isotopically labeled analogs (e.g., BP-3-d5) to normalize recovery variations across batches .

Advanced: What experimental designs are suitable for studying the environmental fate of chlorinated benzenesulfonamides?

Methodological Answer :

Long-term environmental studies should integrate:

- Laboratory simulations : Assess abiotic transformations (hydrolysis, photolysis) under controlled pH, temperature, and UV light.

- Field monitoring : Collect influent/effluent wastewater and sludge samples using volume-proportional samplers (e.g., ISCO 3700) to track spatial-temporal distribution.

- Biotic studies : Use anaerobic digestion models to evaluate microbial degradation pathways and metabolite formation .

Advanced: How can stability data contradictions under varying pH conditions be addressed?

Methodological Answer :

Conflicting stability data often arise from inconsistent experimental conditions. Standardized protocols include:

- Buffered systems : Use 0.1 M phosphate buffers (pH 2–12) to maintain ionic strength.

- Temperature control : Conduct studies at 4°C (storage), 25°C (ambient), and 37°C (accelerated degradation).

- Multi-method validation : Cross-verify results using LC-MS, NMR, and spectrophotometry to confirm degradation products .

Basic: What are the critical considerations for synthesizing analogous sulfonamide-pyrimidinone derivatives?

Methodological Answer :

Key synthesis steps include:

- Core formation : Condensation of 4-methyl-6-hydroxypyrimidinone with ethylenediamine to form the pyrimidin-1(6H)-yl ethyl moiety.

- Sulfonylation : React with 2,4,5-trichlorobenzenesulfonyl chloride under anhydrous conditions (dry THF, 0°C).

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Advanced: What strategies elucidate molecular interactions between this compound and biological targets?

Methodological Answer :

Advanced biophysical methods are required:

- Surface plasmon resonance (SPR) : Measure binding kinetics to enzymes/receptors (e.g., dihydrofolate reductase).

- X-ray crystallography : Resolve 3D structures of compound-target complexes to identify critical hydrogen bonds with sulfonamide and pyrimidinone groups.

- Molecular dynamics simulations : Model interactions in lipid bilayers to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.